![molecular formula C11H9NO2S B3004821 N-(3-hydroxyphenyl)thiophene-2-carboxamide CAS No. 307525-91-3](/img/structure/B3004821.png)
N-(3-hydroxyphenyl)thiophene-2-carboxamide
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Overview
Description
“N-(3-hydroxyphenyl)thiophene-2-carboxamide” is a chemical compound with the empirical formula C11H9NO2S . It has a molecular weight of 219.26 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A series of novel 4,5-diarylthiophene-2-carboxamide containing alkyl, cycloalkyl, aryl, aryl alkyl and heterocyclic alkyl moieties were synthesized . The inhibition of bovine serum albumin denaturation assay revealed that the aryl and aryl alkyl derivatives of 4,5-diarylthiophene-2-carboxamide showed anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxyphenyl)thiophene-2-carboxamide” can be represented by the SMILES string O=C(NC1=CC=CC(O)=C1)C2=CC=CS2
.
Physical And Chemical Properties Analysis
“N-(3-hydroxyphenyl)thiophene-2-carboxamide” is a solid compound . It has a molecular weight of 219.26 .
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as N-(3-hydroxyphenyl)thiophene-2-carboxamide, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors , which can help protect metal surfaces from corrosion.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly important in the development of new materials for electronic devices.
Electronics
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial in the electronics industry, particularly in the development of display technologies.
Pharmacology
Molecules with the thiophene ring system exhibit many pharmacological properties . These include anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Drug Development
For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to inhibit the dosrst signaling system, which is essential for the survival and persistence of mycobacterium tuberculosis . This inhibition likely disrupts the bacteria’s ability to adapt to hostile environments, such as those encountered within the human host .
Biochemical Pathways
The compound’s effect on the DosRST signaling pathway has downstream effects on the bacterium’s metabolic processes. By inhibiting this pathway, the compound disrupts the bacterium’s ability to adapt to low-oxygen environments, which are common in granulomas during latent tuberculosis infection .
Result of Action
The inhibition of the DosRST signaling system by N-(3-hydroxyphenyl)thiophene-2-carboxamide can lead to the death of Mycobacterium tuberculosis, as the bacteria are unable to adapt to hostile environments within the human host . This makes the compound a potential candidate for the treatment of tuberculosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-hydroxyphenyl)thiophene-2-carboxamide. For instance, the compound’s efficacy may be affected by the pH and oxygen levels within the human host, as these factors can influence the activity of the DosRST signaling system . The compound’s stability could also be affected by factors such as temperature and light exposure.
properties
IUPAC Name |
N-(3-hydroxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-9-4-1-3-8(7-9)12-11(14)10-5-2-6-15-10/h1-7,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXHRCPJAMIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)thiophene-2-carboxamide |
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